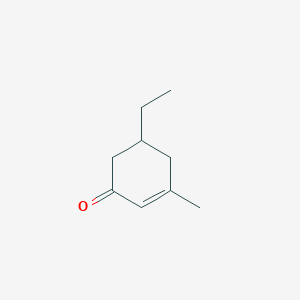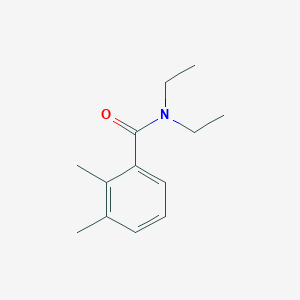
Agrimoniin
Overview
Description
Agrimoniin is a type of tannin that is commonly found in various plants, including agrimony, a plant from the Rosaceae family. This compound has been the subject of numerous scientific studies due to its potential health benefits.
Scientific Research Applications
Anticancer Activity
Agrimoniin, a polyphenol compound isolated from Agrimonia pilosa Ledeb, has shown significant anticancer activities. In studies focusing on pancreatic cancer, this compound inhibited cell growth and promoted apoptosis by regulating cell metabolism. It was found to increase the level of reactive oxygen species (ROS) in cancer cells by suppressing the ROS scavenging system, which disrupted normal mitochondrial membrane potential and led to apoptosis (Zhu et al., 2021). Additionally, this compound's direct influence on mitochondrial functions has been studied, highlighting its role in inducing mitochondrial permeability transition pore (MPTP), a primary mechanism of mitochondria-dependent apoptosis (Fedotcheva et al., 2021).
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory effects. Research on Potentilla erecta, containing this compound, showed that it inhibited UVB-induced cyclooxygenase-2 (COX-2) expression and prostaglandin E2 (PGE2) production, both of which are markers of inflammation. The presence of this compound contributed significantly to these anti-inflammatory effects (Hoffmann et al., 2016).
Antioxidant Properties
This compound has been identified as a potent radical scavenger and antioxidant. Its high concentration in various plant materials, such as strawberries and raspberries, indicates its significant role in plant-based antioxidant activity. It metabolizes into low-molecular-weight urolithins with proven anti-inflammatory and anticancer bioactivities (Grochowski et al., 2017).
Immunomodulatory Effects
In addition to its anti-inflammatory and antioxidant properties, this compound has also shown potential immunomodulatory effects. Studies on peritoneal exudate cells (PEC) post this compound injection indicated augmented natural killer (NK) cell activity and antibody-dependent cellular cytotoxicity, highlighting its role in enhancing immune responses (Miyamoto et al., 2004).
Antidiabetic Potential
In the context of diabetes treatment, this compound has shown promising results. It has been identified as an α-glucosidase inhibitor, which is crucial for managing type 2 diabetes mellitus. Studies on diabetic rat models treated with this compound showed significant improvements in plasma glucose levels and glycosylated hemoglobin, suggesting its potential as a natural antidiabetic agent (Kashchenko et al., 2017).
Biochemical Analysis
Biochemical Properties
Agrimoniin plays a significant role in biochemical reactions, particularly in the induction of mitochondria-dependent apoptosis. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to induce the mitochondrial permeability transition pore (MPTP), which is a key mechanism in apoptosis . It also interacts with succinate dehydrogenase, a crucial enzyme in the tricarboxylic acid cycle, and stimulates respiration supported by succinate oxidation . Additionally, this compound reduces the electron acceptor DCPIP in a concentration-dependent manner and chelates iron ions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit cell growth and promote apoptosis in cancer cells, such as pancreatic cancer cells . This compound increases the level of reactive oxygen species (ROS) in these cells by suppressing the Nrf2-dependent ROS scavenging system and disrupting the mitochondrial membrane potential . This disruption leads to a decrease in oxygen consumption rate and extracellular acidification rate, ultimately affecting intracellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces apoptosis by activating the mitochondrial permeability transition pore (MPTP) and stimulating mitochondrial functions . This compound also inhibits cell proliferation by simultaneously inhibiting the AKT and ERK pathways . This dual inhibition disrupts normal cell signaling and promotes apoptosis in cancer cells . Furthermore, this compound affects gene expression by modulating the mTOR/HIF-1α pathway, leading to decreased oxygen consumption and energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to induce low-amplitude swelling in isolated rat liver mitochondria at low concentrations (10 µM), which is inhibited by MPTP inhibitors such as ADP and cyclosporine A . Over time, this compound activates the opening of MPTP by calcium ions and stimulates respiration supported by succinate oxidation . These temporal effects highlight the stability and sustained activity of this compound in laboratory conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving piglets, this compound demonstrated antimicrobial effects and modulated the expression of proinflammatory cytokines . At higher doses, this compound increased the immune response and body temperature in lipopolysaccharide-challenged piglets . These findings suggest that while this compound has beneficial effects at certain dosages, higher doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It induces an increase in ROS production by suppressing the Nrf2-dependent ROS scavenging system . This suppression leads to a decline in energy metabolism, including both glycolysis and oxidative phosphorylation . Additionally, this compound acts as a dual inhibitor of the AKT and ERK pathways, further affecting cellular metabolism and promoting apoptosis in cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . This compound’s distribution is influenced by its high molecular weight and numerous hydroxyl groups, which enhance its binding affinity to cellular components . This distribution pattern allows this compound to exert its effects on specific cellular targets .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in mitochondria, where it induces the opening of the mitochondrial permeability transition pore and stimulates mitochondrial respiration . This compound’s localization to mitochondria is facilitated by targeting signals and post-translational modifications that direct it to this specific organelle . This subcellular localization is essential for this compound’s role in inducing apoptosis and regulating cellular metabolism .
properties
IUPAC Name |
(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[5-[(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl)oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H54O52/c83-24-1-14(71(112)133-81-69-67(129-76(117)19-7-29(88)50(98)59(107)41(19)43-21(78(119)131-69)9-31(90)52(100)61(43)109)65-35(125-81)12-122-72(113)15-3-25(84)46(94)55(103)37(15)39-17(74(115)127-65)5-27(86)48(96)57(39)105)2-34(45(24)93)124-64-23(11-33(92)54(102)63(64)111)80(121)134-82-70-68(130-77(118)20-8-30(89)51(99)60(108)42(20)44-22(79(120)132-70)10-32(91)53(101)62(44)110)66-36(126-82)13-123-73(114)16-4-26(85)47(95)56(104)38(16)40-18(75(116)128-66)6-28(87)49(97)58(40)106/h1-11,35-36,65-70,81-111H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAFROBDXRJYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)OC6C7C(C8C(O6)COC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O8)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O7)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H54O52 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318375 | |
| Record name | Agrimoniin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1871.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82203-01-8 | |
| Record name | Agrimoniin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82203-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agrimoniin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082203018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agrimoniin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does agrimoniin exert its antitumor effects?
A1: this compound exhibits potent antitumor activity, primarily attributed to its ability to enhance the host's immune response. [] It has been observed to increase the number of peripheral white blood cells and monocytes, particularly cytotoxic adherent peritoneal exudate cells, which play a crucial role in combating tumor cells. [] Additionally, this compound stimulates the proliferation of spleen cells and enhances their capacity to take up 3H-thymidine, suggesting its involvement in activating the immune system. []
Q2: What are the molecular targets of this compound in cancer cells?
A2: this compound acts as a dual inhibitor of the AKT and ERK pathways, both of which are frequently dysregulated in cancer cells and contribute to uncontrolled proliferation. [] By inhibiting these pathways, this compound effectively suppresses pancreatic cancer cell growth and induces apoptosis and cell cycle arrest. []
Q3: Does this compound induce the production of any signaling molecules?
A3: Yes, this compound has been shown to induce the production of interleukin-1 (IL-1), a cytokine that plays a crucial role in immune regulation and inflammation. [] This induction was observed both in vitro in human peripheral blood mononuclear cells and in vivo in mouse adherent peritoneal exudate cells. []
Q4: How does this compound impact mitochondrial function?
A4: this compound directly influences mitochondrial functions, particularly by inducing the opening of the mitochondrial permeability transition pore (MPTP). [] This pore plays a vital role in mitochondria-dependent apoptosis, a key mechanism of programmed cell death. [] Additionally, this compound stimulates respiration supported by succinate oxidation and reduces the electron acceptor DCPIP. []
Q5: Does this compound possess any antioxidant properties?
A5: Yes, this compound demonstrates antioxidant activity through its ability to chelate iron ions, which are known to contribute to oxidative stress. [] It also exhibits radical scavenging activity, effectively reducing reactive oxygen species (ROS) production in cells. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound's molecular formula is C41H30O26, and its molecular weight is 938.63 g/mol. [, , ]
Q7: What spectroscopic techniques are used to characterize this compound?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure and purity of this compound. [, ] Mass spectrometry (MS) coupled with High-Performance Liquid Chromatography (HPLC) is also frequently employed for identification and quantification. [, , , ]
Q8: How stable is this compound under different storage conditions?
A8: this compound can degrade under certain conditions. Its stability is influenced by factors such as temperature, pH, and exposure to light and oxygen. [, , ] Further research is needed to comprehensively understand its degradation pathways and develop optimal storage strategies.
Q9: What formulation strategies can be employed to enhance the stability, solubility, or bioavailability of this compound?
A9: Encapsulating this compound in nanoparticles or liposomes can improve its stability and solubility. [, ] Additionally, developing specific drug delivery systems that target its release to specific tissues or cells could enhance its bioavailability and therapeutic efficacy. [, ]
Q10: How does the structural complexity of this compound affect its formulation and delivery?
A10: The complex dimeric structure of this compound, with its multiple hydroxyl groups and ester linkages, poses challenges for its formulation and delivery. [, , ] Its large size and hydrophilic nature may hinder its ability to cross cell membranes and reach its intracellular targets. [, ]
Q11: How is this compound metabolized in the body?
A11: this compound is extensively metabolized by the gut microbiota into smaller urolithin metabolites. [, , ] The specific urolithin profile generated depends on factors like the individual's gut microbiota composition and the type of ellagitannin ingested. []
Q12: What is the bioavailability of this compound?
A12: Only a small proportion (5-10%) of ingested this compound is absorbed in its native form. [] The majority reaches the colon, where it undergoes extensive metabolism by the gut microbiota. [, ]
Q13: Are there any known drug-metabolizing enzyme interactions with this compound?
A13: this compound has been reported to inhibit the activity of specific cytochrome P450 (CYP450) enzymes, including CYP1A2, CYP2D6, and CYP3A4, in human liver microsomes. [] This inhibition could potentially lead to drug-drug interactions when co-administered with medications metabolized by these enzymes. [, ]
Q14: What is the safety profile of this compound?
A14: While this compound exhibits promising biological activities, further research is crucial to fully elucidate its safety profile, particularly in the context of long-term use. [, ] Studies focusing on potential toxicity, adverse effects, and interactions with other drugs or supplements are essential to ensure its safe and effective application. [, ]
Q15: What analytical methods are commonly employed for the quantification of this compound?
A15: High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is commonly used to identify and quantify this compound in complex matrices like plant extracts and biological samples. [, , , ]
Q16: What are the challenges associated with the analysis of this compound?
A16: Analyzing this compound can be challenging due to its structural complexity, potential for degradation, and the presence of other closely related compounds in plant materials. [, , ]
Q17: How is the quality of this compound ensured during its development, manufacturing, and distribution?
A17: Establishing robust quality control measures is crucial throughout the entire process. [] This includes sourcing high-quality raw materials, implementing standardized extraction and purification procedures, and conducting rigorous analytical testing to ensure the identity, purity, potency, and stability of this compound. []
Q18: What are the potential future applications of this compound?
A18: this compound's diverse biological activities make it a promising candidate for various applications. [, , ] Further research could explore its potential in developing functional foods, nutraceuticals, and novel therapeutic agents for diseases like cancer, inflammatory conditions, and metabolic disorders. [, , ]
Q19: What are the research priorities for fully understanding the therapeutic potential of this compound?
A19: Key research priorities include:
- Conducting comprehensive in vivo studies to evaluate its efficacy, safety, and pharmacokinetics in relevant animal models. [, ]
- Identifying specific molecular targets and elucidating the signaling pathways involved in its biological activities. [, , ]
- Investigating its potential for synergistic effects when combined with other bioactive compounds or existing therapies. [, ]
- Developing stable and bioavailable formulations for targeted delivery to enhance its therapeutic efficacy. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



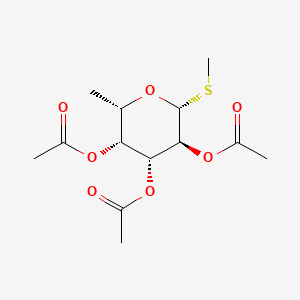
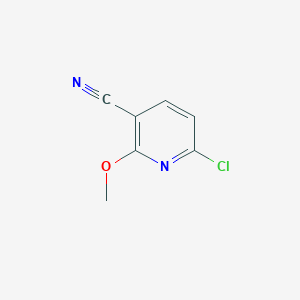
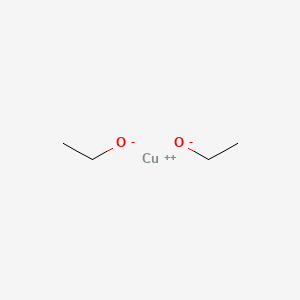

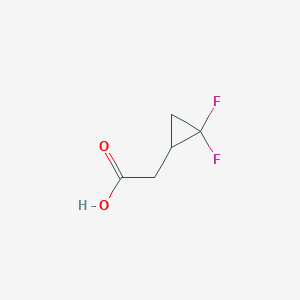
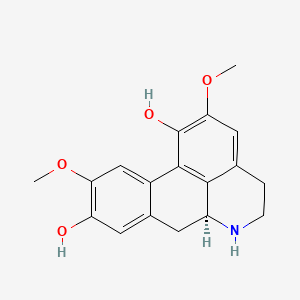
![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)
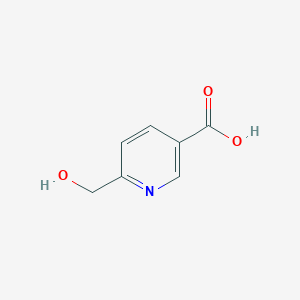

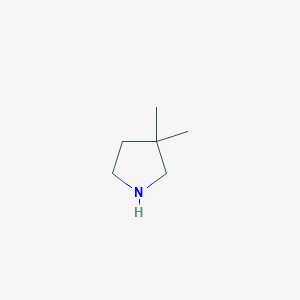
![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)
